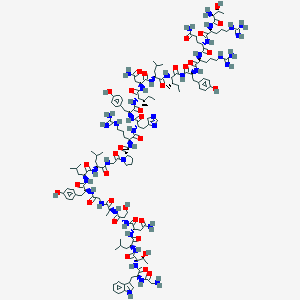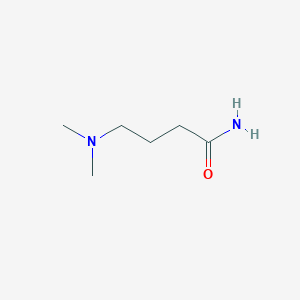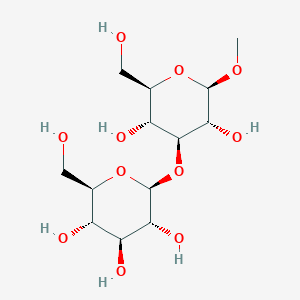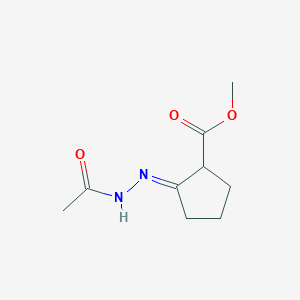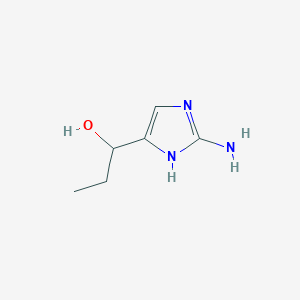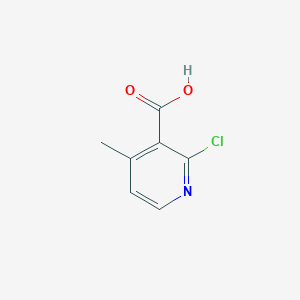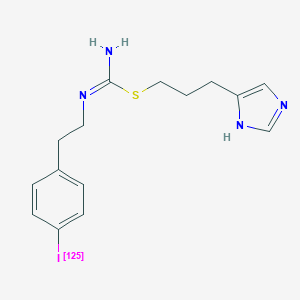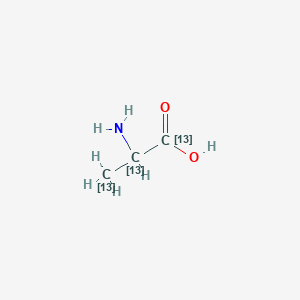
DL-Alanine-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Alanine-13C3 is a stable isotope-labeled compound of alanine, where three carbon atoms are replaced with the carbon-13 isotope. Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The incorporation of carbon-13 into the alanine molecule allows for the tracking of metabolic pathways and the identification of metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Alanine-13C3 can be synthesized through chemical, microbial fermentation, and biocatalytic methods. One efficient method involves the use of recombinant Escherichia coli BL21 (DE3) with a co-expression plasmid containing genes for alanine dehydrogenase, alanine racemase, and glucose dehydrogenase from Bacillus pseudofirmus OF4. Under optimized conditions, the whole-cell biocatalytic reaction can produce high yields of this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis or microbial fermentation. The chemical synthesis route may involve the use of isotopically labeled precursors, while microbial fermentation utilizes genetically engineered microorganisms to produce the labeled compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: DL-Alanine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and ammonia, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
DL-Alanine-13C3 has diverse applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.
Biology: Helps in studying protein synthesis, enzyme kinetics, and metabolic flux analysis.
Medicine: Utilized in diagnostic techniques to identify metabolic disorders and monitor the efficacy of therapeutic interventions.
Industry: Employed in the production of labeled compounds for research and development in pharmaceuticals and biotechnology
Mecanismo De Acción
The mechanism of action of DL-Alanine-13C3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope allows for the tracking of its transformation and interaction with molecular targets. This enables researchers to study the dynamics of metabolic processes and identify potential disruptions in these pathways .
Comparación Con Compuestos Similares
L-Alanine-2-13C: Another labeled alanine compound with a single carbon-13 isotope.
DL-Phenylalanine-15N: A labeled phenylalanine compound with nitrogen-15 isotope.
L-Phenylalanine-13C9,15N: A labeled phenylalanine compound with multiple carbon-13 and nitrogen-15 isotopes
Uniqueness: This makes it particularly valuable in studies requiring precise metabolic flux analysis and detailed biochemical pathway elucidation .
Propiedades
IUPAC Name |
2-amino(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13C](=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433343 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144476-54-0 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
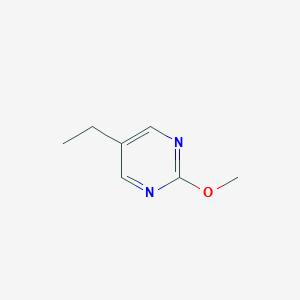
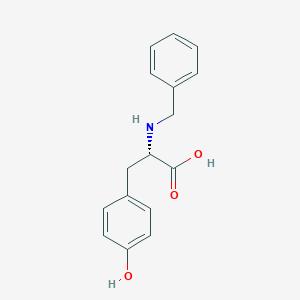
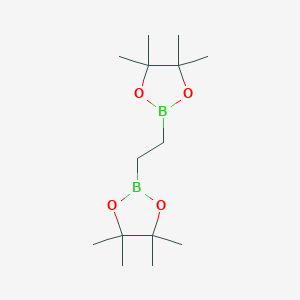
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
